REACTION_CXSMILES
|
[S:1]([C:5]1[O:13][C:12]2[CH:11]=[CH:10][N:9]=[C:8]([O:14]C)[C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2]>Cl>[S:1]([C:5]1[O:13][C:12]2[CH:11]=[CH:10][NH:9][C:8](=[O:14])[C:7]=2[CH:6]=1)(=[O:3])(=[O:4])[NH2:2]
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Name
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2-sulfamoyl-4-methoxyfuro[3,2-c]pyridine
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Quantity
|
0.75 g
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Type
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reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(=NC=CC2O1)OC
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Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the product precipitated
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Type
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FILTRATION
|
Details
|
was collected by filtration
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Type
|
WASH
|
Details
|
washed with ethanol and diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give 0.53 g (76% yield), m.p. 286°-289° C.
|
Name
|
|
Type
|
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(NC=CC2O1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |